molecular formula C22H16O5 B3583985 benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate CAS No. 6152-77-8

benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B3583985
CAS No.: 6152-77-8
M. Wt: 360.4 g/mol
InChI Key: KQPAUCUBLRNBMX-UHFFFAOYSA-N
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Description

Benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a chemical compound with the molecular formula C22H16O5 It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the reaction of benzyl alcohol with 6-oxo-6H-benzo[c]chromen-3-yl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .

Scientific Research Applications

Benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as phosphodiesterase, by binding to their active sites. This inhibition can lead to various biological effects, including modulation of cellular signaling pathways and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to its specific benzyl ester functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

benzyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c23-21(26-13-15-6-2-1-3-7-15)14-25-16-10-11-18-17-8-4-5-9-19(17)22(24)27-20(18)12-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPAUCUBLRNBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360829
Record name Benzyl [(6-oxo-6H-dibenzo[b,d]pyran-3-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6152-77-8
Record name Benzyl [(6-oxo-6H-dibenzo[b,d]pyran-3-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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